

The Pharmacodynamics of SRT2104: A Technical Guide

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Compound of Interest				
Compound Name:	SRT 2104			
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Introduction

SRT2104 is a first-in-class, synthetic small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase.[1] SIRT1 is a key regulator of numerous cellular processes, including metabolism, inflammation, and cellular stress responses, making it an attractive therapeutic target for a variety of age-related and metabolic diseases.[2][3] SRT2104 has been investigated in numerous preclinical and clinical studies for its potential therapeutic benefits in conditions such as Huntington's disease, diabetes, psoriasis, and inflammatory disorders.[4][5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of SRT2104, including its mechanism of action, effects on key signaling pathways, and a summary of quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research.

Mechanism of Action

SRT2104 is a highly selective activator of SIRT1.[1] It allosterically binds to SIRT1, leading to a conformational change that enhances its deacetylase activity towards a variety of protein substrates.[7] This activation is reported to be over 1,000 times more potent than that of resveratrol, a naturally occurring SIRT1 activator.[3] The primary mechanism of SRT2104 involves the deacetylation of key transcription factors and cofactors, thereby modulating the expression of genes involved in various physiological processes.

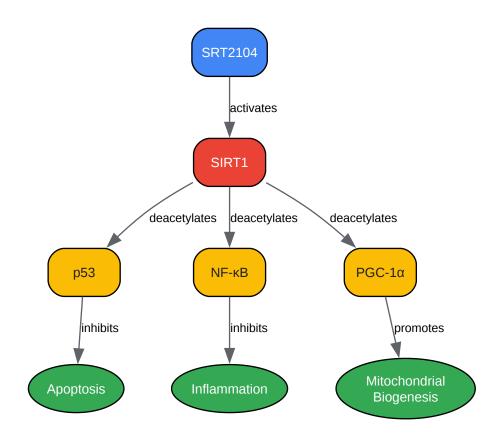


Signaling Pathways Modulated by SRT2104

The therapeutic effects of SRT2104 are mediated through its influence on several critical signaling pathways. Activation of SIRT1 by SRT2104 leads to the deacetylation of numerous protein targets, resulting in a cascade of downstream effects.

SIRT1-Mediated Deacetylation Cascade

SRT2104 directly activates SIRT1, which then deacetylates a range of substrates, influencing multiple downstream pathways. This includes key proteins such as p53, NF-κB, and PGC-1α.



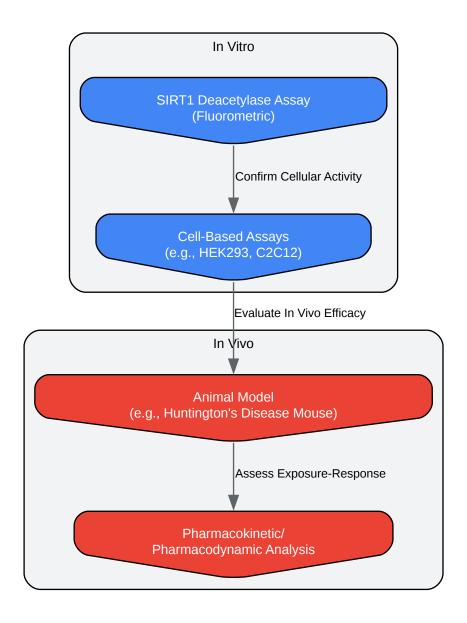
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SRT2104 activates SIRT1, leading to the deacetylation of key protein targets.

Experimental Workflow for Assessing SRT2104 Activity

A typical preclinical workflow to assess the pharmacodynamic effects of SRT2104 involves in vitro enzyme assays followed by cell-based assays and in vivo animal models.





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A generalized experimental workflow for evaluating the pharmacodynamics of SRT2104.

Quantitative Data Summary

The following tables summarize the quantitative pharmacodynamic and pharmacokinetic data for SRT2104 from various preclinical and clinical studies.

Table 1: Preclinical Efficacy of SRT2104



Model System	Disease Model	Dose/Concentr ation	Key Finding	Reference
N171-82Q HD Mice	Huntington's Disease	0.5% SRT2104 in diet	Improved motor function and extended survival. Brain concentration of 2.23 ± 0.61 µmol/L.	[4]
Diabetic Mice	Type 2 Diabetes	100 mg/kg/day for 24 weeks	Increased SIRT1 protein, decreased testicular oxidative stress and apoptosis.	[1]
In vivo inflammation model	Inflammation	10–300 mg/kg/day for 5- 28 days	Efficacious in reducing lipopolysaccharid e-induced TNF-α production.	[6][8]
Dystrophic Drosophila and mdx mice	Duchenne Muscular Dystrophy	3 μM (in vitro)	Rescued muscle performance and structure.	[9]

Table 2: Human Pharmacokinetics of SRT2104



Study Populatio n	Dose	Mean Tmax (hours)	Mean Half-life (hours)	Bioavaila bility	Key Notes	Referenc e
Healthy Volunteers	0.03 - 3.0 g (single dose)	1 - 3	8 - 24	~14%	Sub- proportiona I increase in exposure with dose.	[10]
Healthy Volunteers	0.03 - 3.0 g (7-day repeat dose)	1 - 2	12 - 20	-	Up to 3- fold accumulati on.	[10]
Elderly Volunteers	0.5 g and 2.0 g for 28 days	2 - 4	15 - 20	-	Generally safe and well- tolerated.	[2]

Table 3: Clinical Pharmacodynamic Effects of SRT2104



Clinical Trial (Identifier)	Patient Population	Dose	Duration	Key Pharmacod ynamic Finding	Reference
NCT0096434 0	Elderly Volunteers	0.5 g or 2.0 g/day	28 days	Decreased serum cholesterol, LDL, and triglycerides.	[2]
NCT0115410 1	Moderate to Severe Psoriasis	250, 500, or 1000 mg/day	84 days	35% of patients in SRT2104 groups showed good to excellent histological improvement. Modulation of IL-17 and TNF-α signaling.	[6]
Phase II Study	Type 2 Diabetes Mellitus	0.25, 0.5, 1.0, or 2.0 g/day	28 days	No significant improvement in glucose or insulin control, but improvement in lipid profiles.	[5]
NCT0103110 8	Healthy Smokers & Type 2 Diabetes	2.0 g/day	28 days	Significant reduction in augmentation pressure, a measure of	[11]



arterial stiffness.

Detailed Experimental Protocols SIRT1 Deacetylase Activity Assay (Fluorometric)

This protocol is adapted from methods used to characterize SIRT1 activators.[9]

- Reagents and Materials:
 - Recombinant human SIRT1 enzyme.
 - Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys-SIRT1 substrate).
 - NAD+.
 - SRT2104 (or other test compounds).
 - Developer solution (e.g., containing trichostatin A and a trypsin-based developer).
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
 - 384-well black microplates.
 - Fluorescence plate reader.
- Procedure:
 - 1. Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
 - 2. Add SRT2104 or vehicle control to the appropriate wells of the microplate.
 - 3. Initiate the reaction by adding recombinant SIRT1 enzyme to all wells.
 - 4. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
 - 5. Stop the reaction and develop the fluorescent signal by adding the developer solution.



- 6. Incubate at room temperature for a further specified time (e.g., 30 minutes).
- 7. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
- 8. Calculate the percent activation relative to the vehicle control.

In Vivo Study in a Huntington's Disease Mouse Model

This protocol is based on the study by Jiang et al. (2014).[4][12][13]

- Animal Model:
 - N171-82Q transgenic mice, a model for Huntington's disease.
 - Wild-type littermates as controls.
- Drug Administration:
 - SRT2104 is incorporated into the rodent diet at a concentration of 0.5%.
 - Mice are fed the SRT2104-containing diet or a control diet starting at 6 weeks of age and continuing for the duration of the study.
- Behavioral Testing:
 - Motor function is assessed using tests such as the balance beam test at regular intervals (e.g., 12, 18, and 24 weeks of age).
 - Record the time taken to traverse the beam.
- Survival Analysis:
 - Monitor the lifespan of the mice in each treatment group.
 - The endpoint is defined by the inability of the mouse to right itself within 30 seconds of being placed on its back.
- Brain Tissue Analysis:



- At the end of the study, harvest brain tissue.
- Measure the concentration of SRT2104 in the brain using a suitable analytical method (e.g., LC-MS/MS) to confirm blood-brain barrier penetration.
- Assess brain atrophy using techniques like magnetic resonance imaging (MRI) or histological analysis.

Human Clinical Trial for Psoriasis (NCT01154101)

This protocol is a summary of the methodology used in the clinical trial for SRT2104 in psoriasis patients.[6][8][14]

- · Study Design:
 - A randomized, double-blind, placebo-controlled, dose-escalation study.
 - Approximately 40 patients with moderate-to-severe plaque-type psoriasis.
- Treatment:
 - Patients are randomized (4:1) to receive oral SRT2104 at doses of 250 mg, 500 mg, or 1000 mg per day, or a matching placebo.
 - The treatment duration is 84 consecutive days.
 - The study drug is administered with food to enhance absorption.
- Efficacy Assessments:
 - Skin biopsies are taken at baseline and on day 84 to assess histological improvement.
 - Clinical efficacy is evaluated using the Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) at regular intervals.
- Pharmacodynamic and Pharmacokinetic Assessments:
 - Blood samples are collected to measure plasma concentrations of SRT2104 and to assess for changes in biomarkers of inflammation (e.g., IL-17, TNF-α) and SIRT1 pathway



activation.

- Gene expression analysis in skin biopsies is performed to identify modulation of relevant pathways.
- Safety Monitoring:
 - Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters are monitored throughout the study.

Conclusion

SRT2104 is a potent and selective SIRT1 activator with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in a range of disease models, primarily through the modulation of key signaling pathways involved in inflammation, metabolism, and cell survival. Clinical trials have shown that SRT2104 is generally well-tolerated and can exert biological effects in humans, including improvements in lipid profiles and reductions in inflammatory markers. However, variable pharmacokinetics and a lack of consistent efficacy in some studies highlight the need for further optimization of its formulation and dosing regimens. [15] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of SRT2104 and other SIRT1 activators.

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Foundational & Exploratory





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